molecular formula C14H15NO3S B7814766 4-[(4-Methanesulfonylphenyl)methoxy]aniline

4-[(4-Methanesulfonylphenyl)methoxy]aniline

Cat. No.: B7814766
M. Wt: 277.34 g/mol
InChI Key: KNNJNYYAZSDLMU-UHFFFAOYSA-N
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Description

4-[(4-Methanesulfonylphenyl)methoxy]aniline is an organic compound that features both an aniline group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methanesulfonylphenyl)methoxy]aniline typically involves the reaction of 4-methanesulfonylphenol with aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methanesulfonylphenyl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(4-Methanesulfonylphenyl)methoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methanesulfonylphenyl)methoxy]aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylaniline: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxyphenylamine: Lacks the methanesulfonyl group, leading to different chemical properties and uses.

Uniqueness

4-[(4-Methanesulfonylphenyl)methoxy]aniline is unique due to the presence of both the methanesulfonyl and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.

Properties

IUPAC Name

4-[(4-methylsulfonylphenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-19(16,17)14-8-2-11(3-9-14)10-18-13-6-4-12(15)5-7-13/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNJNYYAZSDLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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